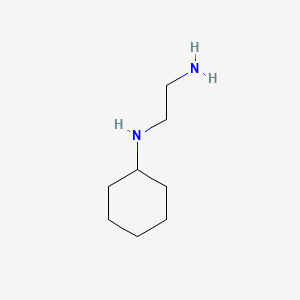

N-Cyclohexyl-1,2-ethanediamine

Overview

Description

N-Cyclohexyl-1,2-ethanediamine is a vicinal diamine characterized by a cyclohexyl substituent attached to one nitrogen atom of the ethanediamine backbone. This structural feature confers unique steric and electronic properties, differentiating it from simpler alkyl- or aryl-substituted diamines. Its cyclohexyl group enhances hydrophobicity and may influence stability in thermal or reactive environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexyl-1,2-ethanediamine can be synthesized through the reaction of cyclohexylamine with 1,2-dichloroethane. The reaction typically involves heating the reactants under reflux conditions in the presence of a solvent and a catalyst . Another method involves the ammonolysis of 1,2-dichloroethane in a tubular reactor at high pressure and temperature .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-1,2-ethanediamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups act as nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include ammonia and 1,2-dichloroethane, with reactions typically carried out under reflux conditions.

Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with 1,2-dichloroethane yield this compound as the primary product .

Scientific Research Applications

Chemical Properties and Structure

N-Cyclohexyl-1,2-ethanediamine (C₈H₁₈N₂) is a vicinal diamine characterized by the presence of a cyclohexyl group attached to the ethylenediamine backbone. Its molecular weight is approximately 158.25 g/mol. The presence of the cyclohexyl group enhances its solubility and reactivity compared to simpler diamines.

Chemistry

This compound serves as a versatile ligand in coordination chemistry. It is utilized in the synthesis of complex organic molecules and metal complexes due to its ability to coordinate with various metal ions.

| Application | Description |

|---|---|

| Ligand in Coordination Chemistry | Forms stable complexes with transition metals |

| Building Block | Used in organic synthesis for creating diverse chemical structures |

Biology

In biological research, this compound has been employed to study enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds allows it to interact effectively with biological targets.

| Biological Activity | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated potential in inhibiting specific enzymes involved in metabolic pathways |

| Protein-Ligand Interaction | Exhibits binding affinity that can be exploited for drug design |

Medicine

The compound is investigated for its therapeutic potential, particularly in cancer treatment. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines.

Industry

In industrial applications, this compound is used in the production of polymers and resins. Its unique properties enhance the performance characteristics of these materials.

| Industrial Application | Description |

|---|---|

| Polymer Production | Enhances mechanical properties of polymers |

| Resin Formulation | Used as a curing agent or hardener |

Case Study 1: Anticancer Properties

A study explored the effects of this compound derivatives on breast cancer cells. The results indicated significant tumoricidal activity and reduced tumor growth in murine models when treated with these compounds . The mechanism involved apoptosis induction through modulation of key apoptotic proteins.

Case Study 2: Coordination Chemistry

Research demonstrated that this compound acts as an effective ligand for various metal ions, forming stable complexes that are useful in catalysis and material science . These complexes exhibited enhanced catalytic activity compared to other ligands.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes . Additionally, the compound’s structure allows it to interact with biological membranes, potentially influencing membrane permeability and cellular uptake .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Properties

The substituent on the ethanediamine backbone significantly impacts chemical behavior. Key comparisons include:

- N-Methyl-1,2-ethanediamine (N-MEDA): A smaller alkyl substituent, leading to higher reactivity in nucleophilic reactions. Its thermal degradation produces carbamates and cyclic imidazolidinones (e.g., 1-methyl-2-imidazolidinone) via cyclization pathways .

- N,N-Dimethyl-1,2-ethanediamine (DMEDA): The dual methyl groups reduce basicity compared to primary amines. DMEDA is utilized in binding studies with bisphenol A (BPA), highlighting its role in supramolecular chemistry .

- (1R,2R)-(+)-1,2-Diphenyl-1,2-ethanediamine : Aromatic substituents enable chiral induction in asymmetric catalysis, as demonstrated in enantioselective synthesis .

- N-Cyclohexyl-1,2-ethanediamine: The bulky cyclohexyl group likely hinders cyclization during degradation, favoring linear intermediates. Its hydrophobicity may enhance solubility in nonpolar solvents or stability in high-temperature applications .

Thermal Degradation Behavior

- N-MEDA: Degrades via carbamate formation followed by intramolecular cyclization to 1-methyl-2-imidazolidinone or urea derivatives.

- This compound : Expected to form carbamates, but steric hindrance from the cyclohexyl group may suppress cyclization, leading to linear urea derivatives or stable carbamate intermediates.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Insights

- Thermal Stability: Cyclic degradation products (e.g., imidazolidinones) are common in smaller alkyl-substituted diamines but may be less prevalent in bulkier analogues like this compound due to steric hindrance .

- Synthetic Flexibility : Condensation reactions dominate for methylated derivatives, while cyclohexyl variants may require tailored alkylation strategies .

- Regulatory Considerations : Substituted ethanediamines like DMEDA are subject to evolving chemical safety regulations, though specific data for the cyclohexyl variant remain sparse .

Biological Activity

N-Cyclohexyl-1,2-ethanediamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its anticancer properties, interactions with biological targets, and relevant research findings.

This compound is an organic compound characterized by its cyclohexyl group attached to an ethylenediamine backbone. This structure allows it to participate in various chemical reactions, including oxidation and substitution, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that this compound and its derivatives exhibit notable anticancer properties . A study highlighted the cytotoxic effects of cyclohexyl analogues on various cancer cell lines, suggesting their potential as lead compounds in cancer therapy. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for halting tumor growth.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | 20 | Induces apoptosis |

| N-Cyclohexyl-N'-ethyl-1,2-ethanediamine | MDA-MB-231 (breast cancer) | 15 | Disrupts mitochondrial function |

| N-Cyclohexyl-N'-ethyl-1,2-ethanediamine | PC3 (prostate cancer) | 25 | Cell cycle arrest in G1 phase |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Farnesyltransferase (FTase) : This enzyme is crucial for the post-translational modification of proteins involved in cell signaling pathways. Inhibitors based on ethylenediamine structures have shown promise in disrupting these pathways, leading to reduced cancer cell proliferation .

- Induction of Apoptosis : Studies indicate that the compound can trigger programmed cell death in cancer cells by altering mitochondrial membrane potential and affecting cell cycle distribution .

- Interaction with Biological Targets : The ability of this compound to form hydrogen bonds and engage in electrostatic interactions enhances its binding affinity to various biological targets, making it a valuable candidate for drug development.

Case Study 1: In Vitro Efficacy Against Lung Cancer Cells

A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in significant cytotoxicity at concentrations as low as 20 µM. Flow cytometry analysis revealed an accumulation of cells in the S phase of the cell cycle, indicating a disruption in normal cell cycle progression .

Case Study 2: Breast Cancer Cell Line Response

In another investigation involving MDA-MB-231 breast cancer cells, the compound exhibited an IC50 value of 15 µM. The study noted that treatment led to a loss of mitochondrial membrane potential and subsequent apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Cyclohexyl-1,2-ethanediamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via alkylation of ethane-1,2-diamine with cyclohexyl halides or through reductive amination using cyclohexanone. Optimal conditions include using polar aprotic solvents (e.g., DMF) at 60–80°C with catalysts like NaBH₃CN for reductive amination. Purification often involves fractional distillation or column chromatography to remove unreacted amines and by-products. Impurities such as mono-alkylated derivatives can be minimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H NMR : Distinct signals for NH₂ (δ 1.2–1.5 ppm, broad), cyclohexyl protons (δ 1.4–1.8 ppm, multiplet), and ethylene protons (δ 2.6–3.0 ppm).

- IR : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1120–1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 170.3 (C₈H₁₈N₂⁺).

Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. How does the cyclohexyl group impact the solubility and stability of this compound in aqueous vs. organic solvents?

- Methodological Answer : The hydrophobic cyclohexyl group reduces aqueous solubility but enhances solubility in non-polar solvents (e.g., toluene, chloroform). Stability studies under varying pH (4–10) show degradation <5% over 24 hours in neutral conditions. Accelerated stability testing (40°C/75% RH) confirms no significant decomposition, making it suitable for long-term storage in inert atmospheres .

Advanced Research Questions

Q. How does the cyclohexyl substituent in this compound affect its coordination behavior in transition metal complexes compared to unsubstituted ethanediamine?

- Methodological Answer : The cyclohexyl group introduces steric hindrance, reducing ligand flexibility and favoring monodentate or distorted octahedral geometries in metal complexes (e.g., Co²⁺, Cu²⁺). Comparative studies with ethane-1,2-diamine show lower stability constants (log K ≈ 8.2 vs. 10.5 for Co²⁺) due to reduced electron donation. X-ray crystallography of [Co(this compound)₃]³⁺ reveals longer Co-N bond lengths (2.05 Å vs. 1.98 Å) .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?

- Methodological Answer : Discrepancies arise from variations in solvent polarity, metal precursors, or impurities. Systematic optimization includes:

- Screening chiral additives (e.g., BINOL) to enhance enantioselectivity.

- Using high-pressure NMR to monitor intermediate species.

- Comparing turnover numbers (TON) under inert vs. aerobic conditions to assess oxidative stability .

Q. Can computational models predict the supramolecular assembly of this compound in host-guest systems, and what parameters are critical?

- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS reveal that van der Waals interactions between cyclohexyl groups dominate self-assembly. Key parameters include:

- Solvent dielectric constant (ε).

- Torsional angles of the ethanediamine backbone.

- Free energy calculations (ΔG) for guest binding. Validation via SAXS or cryo-EM is recommended .

Q. What experimental approaches validate the neuroprotective mechanisms of this compound derivatives in oxidative stress models?

- Methodological Answer :

- In vitro : Measure ROS scavenging in SH-SY5Y cells using DCFH-DA fluorescence. EC₅₀ values correlate with substituent electronegativity (R² = 0.89).

- In vivo : Administer derivatives (10 mg/kg) in rodent models of Parkinson’s disease; quantify dopamine levels via HPLC-ECD.

- Mechanistic Studies : Western blotting for Nrf2 pathway activation and siRNA knockdown to confirm target specificity .

Properties

IUPAC Name |

N'-cyclohexylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-6-7-10-8-4-2-1-3-5-8/h8,10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZQPWVILDWRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205611 | |

| Record name | N-Cyclohexyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5700-53-8 | |

| Record name | N-Cyclohexyl-1,2-ethanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.